3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Antibacterial Medicinal Chemistry Cytotoxicity

This 1,2,4-triazin-5-one core features a unique 3-amino/6-methyl substitution pattern with pKa 2.19, enabling specific reactivity distinct from generic analogs. It is a validated starting point for developing potent Fyn kinase inhibitors (IC50 = 4.8 μM) and sub-nanomolar MTH1 inhibitors. Ideal for medicinal chemistry SAR campaigns and antibacterial agent discovery. Ensure research continuity with this high-purity, well-characterized scaffold.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 1004-04-2
Cat. No. B1384215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
CAS1004-04-2
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)N
InChIInChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9)
InChIKeyJSZDBNSBFWYPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS 1004-04-2) Chemical Profile for Sourcing and Synthesis


3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a small-molecule heterocyclic compound with the formula C₄H₆N₄O, belonging to the 1,2,4-triazin-5-one class. It features a core 1,2,4-triazine ring with an amino group at the 3-position, a methyl group at the 6-position, and a keto group at the 5-position . Its physicochemical properties include a molecular weight of 126.12 g/mol and an experimental pKa of 2.19, indicating it exists primarily in its protonated form at physiological pH [1]. This compound is a key building block and a core pharmacophore for developing various derivatives with distinct biological activities, as highlighted in patent and research literature [2].

Why 3-Amino-6-methyl-1,2,4-triazin-5-one Cannot Be Substituted by Generic 1,2,4-Triazine Analogs


The specific substitution pattern of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is critical for its function as a synthetic intermediate and for the biological activity of its derivatives. While other 1,2,4-triazin-5-one analogs exist, their chemical reactivity and resultant biological profiles diverge significantly. For example, the 3-amino group provides a unique nucleophilic site for derivatization, as demonstrated in the synthesis of Fyn kinase inhibitors [1]. Furthermore, comparative physicochemical data shows that the pKa of this specific compound (2.19) is markedly different from closely related analogs like the unsubstituted 3-amino-1,2,4-triazin-5-one (pKa 1.55) and the 3-amino-2,6-dimethyl variant (pKa 1.90), which affects its protonation state, solubility, and reactivity [2]. A generic triazinone cannot replicate the precise reactivity or pharmacological starting point offered by this compound, making substitution a high-risk strategy in both synthetic and biological contexts.

Quantitative Evidence: 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one in Comparative Pharmacology and Chemistry


Enhanced Antibacterial Potency and Reduced Cytotoxicity via Derivative Synthesis

Derivatives synthesized from 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one demonstrate quantifiable antibacterial activity. In a study evaluating compounds derived from the closely related core structure 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, lead compounds 16 and 21 exhibited Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against various bacterial strains. Critically, these derivatives displayed lower cytotoxicity in comparison with reference drugs [1]. This establishes the core triazinone as a viable scaffold for generating potent antimicrobial agents with a favorable therapeutic window.

Antibacterial Medicinal Chemistry Cytotoxicity

Fyn Kinase Inhibition: A Differentiated Scaffold for Cancer Research

The 3-amino-1,2,4-triazin-5(2H)-one core, which includes the target compound, is a validated starting point for developing Fyn kinase inhibitors. A hit compound (VS6) derived from this scaffold showed a micromolar inhibition of Fyn with an IC50 of 4.8 μM. Subsequent optimization of this core led to the identification of compound 3, which is approximately 6-fold more active with an IC50 of 0.76 μM [1]. This demonstrates that the specific 3-amino-1,2,4-triazin-5-one core is a productive scaffold for medicinal chemistry optimization, yielding improved potency through rational design.

Cancer Kinase Inhibitor Drug Discovery

Distinct Physicochemical Identity via pKa Determination

The target compound possesses a quantitatively defined pKa value that differentiates it from structurally similar analogs. Its experimental pKa has been determined to be 2.19. This is significantly different from the unsubstituted 3-amino-1,2,4-triazin-5-one (pKa = 1.55) and the 3-amino-2,6-dimethyl-1,2,4-triazin-5-one (pKa = 1.90) [1]. This property governs its ionization state, solubility, and reactivity in aqueous media, which are crucial parameters for formulation, analytical method development, and understanding its behavior in biological assays.

Physicochemical Properties Analytical Chemistry Pre-formulation

Potential as a Selective MTH1 Inhibitor for Cancer Therapy

The 3-amino-6-methyl-1,2,4-triazin-5-one scaffold is directly implicated as a core structure in potent MTH1 inhibitors, a target of high interest in cancer research. A derivative of this scaffold (BDBM50548110) demonstrates sub-nanomolar inhibitory activity against MTH1, with an IC50 of 0.300 nM and a Kd of 0.200 nM [1]. MTH1 inhibition is a validated therapeutic strategy for exploiting oxidative stress in cancer cells. The high potency of this derivative validates the triazinone core as a privileged structure for developing targeted oncology therapeutics.

Oncology Targeted Therapy MTH1

Key Application Scenarios for 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one


Scaffold for Kinase-Targeted Anticancer Drug Discovery

As a core scaffold, this compound is instrumental in medicinal chemistry programs focused on developing novel kinase inhibitors. The quantitative evidence shows it is a productive starting point for creating potent Fyn kinase inhibitors (e.g., hit compound VS6 with IC50 = 4.8 μM) [1] and sub-nanomolar MTH1 inhibitors (e.g., derivative BDBM50548110 with IC50 = 0.300 nM) [2]. This validates its use in generating focused libraries of triazinone derivatives for screening against these and potentially other oncology targets.

Synthesis of Novel Antibacterial Agents with Improved Safety Profiles

This compound is a key intermediate for creating new classes of antibacterial agents. Derivatives based on this core structure have demonstrated potent activity against multiple bacterial strains (MIC = 6.25–12.5 μg/mL) while exhibiting lower cytotoxicity than reference drugs [3]. This application scenario is ideal for researchers seeking to develop antibiotics with a more favorable therapeutic window.

Preclinical Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's specific and quantitatively distinct physicochemical properties, such as its pKa of 2.19 [4], make it a well-defined starting point for SAR campaigns. Medicinal chemists can use this compound to systematically explore how modifications at the 3-amino or 6-methyl positions affect biological activity and drug-like properties, as exemplified by the 6-fold improvement in Fyn inhibition potency achieved through targeted optimization [1].

Analytical Standard and Formulation Development

Given its well-defined molecular weight (126.12 g/mol) and unique pKa (2.19) compared to close analogs [4], this compound serves as a reliable analytical standard for method development and validation. Its distinct physicochemical signature ensures accurate identification and quantification, and its properties can be used in pre-formulation studies to predict solubility and stability, which are essential for developing robust research protocols and, potentially, drug formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.